molecular formula C9H20Cl2N2 B1627063 2,8-Diazaspiro[5.5]undecane dihydrochloride CAS No. 91188-28-2

2,8-Diazaspiro[5.5]undecane dihydrochloride

Cat. No. B1627063
CAS RN: 91188-28-2
M. Wt: 227.17 g/mol
InChI Key: KJCCLEFCCVOPFE-UHFFFAOYSA-N
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Description

“2,8-Diazaspiro[5.5]undecane dihydrochloride” is a chemical compound with the empirical formula C16H26Cl2N2 . It is a solid substance . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “2,8-Diazaspiro[5.5]undecane dihydrochloride” is 317.30 . The SMILES string representation of the molecule is [H]Cl. [H]Cl.N (CC1=CC=CC=C1) (CCC2)CC32CNCCC3 .


Physical And Chemical Properties Analysis

“2,8-Diazaspiro[5.5]undecane dihydrochloride” is a solid substance . More specific physical and chemical properties were not found in the available resources.

Safety And Hazards

The compound is classified under the GHS07 hazard class, with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It falls under the WGK 3 water hazard class .

Future Directions

A compound with a 2,9-diazaspiro[5.5]undecane core has shown potential as a novel activator of ERSR with cytotoxic activity in 3D glioma cell models . This suggests that “2,8-Diazaspiro[5.5]undecane dihydrochloride” and related compounds could be further explored for their potential in cancer therapeutics.

properties

IUPAC Name

2,8-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;;/h10-11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCCLEFCCVOPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2)CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576073
Record name 2,8-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Diazaspiro[5.5]undecane dihydrochloride

CAS RN

91188-28-2
Record name 2,8-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 2
2,8-Diazaspiro[5.5]undecane dihydrochloride
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2,8-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 4
2,8-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 5
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Reactant of Route 6
2,8-Diazaspiro[5.5]undecane dihydrochloride

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